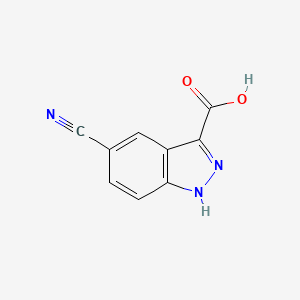

5-Cyano-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXWXSZQDFFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646452 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-03-6 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Cyano-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry. The synthesis commences with the readily available starting material, 4-cyanoaniline, and proceeds through the formation of a 5-cyanoisatin intermediate, which is subsequently converted to the target indazole derivative. This document details the reaction mechanisms, experimental protocols, and quantitative data for each step, tailored for an audience with a strong background in organic chemistry.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages:

-

Stage 1: Synthesis of 5-Cyanoisatin from 4-cyanoaniline via the Sandmeyer isatin synthesis.

-

Stage 2: Conversion of 5-Cyanoisatin to this compound through a sequence of hydrolysis, diazotization, and intramolecular cyclization.

This approach is advantageous as it utilizes commercially available starting materials and employs well-established chemical transformations.

Detailed Synthesis and Mechanisms

Stage 1: Synthesis of 5-Cyanoisatin

The initial stage involves the synthesis of the key intermediate, 5-cyanoisatin, from 4-cyanoaniline using the Sandmeyer isatin synthesis. This classical method proceeds in two steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Step 1: Formation of 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline

4-Cyanoaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution of sodium sulfate to form the isonitrosoacetanilide intermediate.

Step 2: Cyclization to 5-Cyanoisatin

The isolated isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding 5-cyanoisatin.

Mechanism of the Sandmeyer Isatin Synthesis

The mechanism of the Sandmeyer isatin synthesis is a well-established process.[1][2][3] Initially, chloral hydrate reacts with hydroxylamine to form an intermediate which then condenses with 4-cyanoaniline. The resulting α-oximinoacetanilide undergoes an acid-catalyzed intramolecular cyclization. The key steps involve the formation of a nitrilium ion intermediate which then attacks the aromatic ring in an electrophilic aromatic substitution manner, followed by tautomerization and hydrolysis to afford the final isatin product.

Caption: Workflow for the Sandmeyer synthesis of 5-Cyanoisatin.

Stage 2: Conversion of 5-Cyanoisatin to this compound

This stage transforms the 5-cyanoisatin intermediate into the final product through a three-step sequence.

Step 3: Hydrolysis of 5-Cyanoisatin

5-Cyanoisatin is hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to open the five-membered ring and form the sodium salt of 2-amino-4-cyanophenylglyoxylic acid. Subsequent acidification yields the free amino acid.

Step 4: Diazotization of 2-Amino-4-cyanophenylglyoxylic acid

The amino group of 2-amino-4-cyanophenylglyoxylic acid is converted to a diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.

Step 5: Reductive Cyclization

The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, coupled with a reduction step (often facilitated by the reaction conditions or a mild reducing agent), to form the stable indazole ring system of this compound.

Mechanism of Isatin to Indazole-3-carboxylic Acid Conversion

The conversion of an isatin derivative to an indazole-3-carboxylic acid involves a ring-opening, diazotization, and subsequent intramolecular cyclization. The initial hydrolysis breaks the amide bond in the isatin ring. The subsequent diazotization of the primary aromatic amine is a standard process involving the formation of a nitrosonium ion (NO+) which acts as the electrophile. The resulting diazonium salt is a key intermediate that readily undergoes cyclization. The final step involves an intramolecular attack of the enolate of the α-keto acid onto the diazonium group, followed by loss of nitrogen gas and tautomerization to yield the aromatic indazole ring.

Caption: Key transformations in the conversion of 5-Cyanoisatin to the final product.

Data Presentation

The following tables summarize the representative quantitative data for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and purification techniques.

Table 1: Synthesis of 5-Cyanoisatin

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | 4-Cyanoaniline | Chloral hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl, Heat | 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline | ~80-90 |

| 2 | 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline | Concentrated H2SO4, 60-80 °C | 5-Cyanoisatin | ~70-80 |

Table 2: Synthesis of this compound

| Step | Reactant | Reagents & Conditions | Product | Yield (%) |

| 3 | 5-Cyanoisatin | 1. NaOH (aq), Heat2. HCl (aq) | 2-Amino-4-cyanophenylglyoxylic acid | ~90-95 |

| 4 & 5 | 2-Amino-4-cyanophenylglyoxylic acid | 1. NaNO2, HCl (aq), 0-5 °C2. Spontaneous cyclization | This compound | ~75-85 |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Synthesis of 5-Cyanoisatin

Step 1: Preparation of 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline

-

In a large round-bottom flask, dissolve sodium sulfate (250 g) in water (2 L) with heating.

-

In a separate flask, prepare a solution of 4-cyanoaniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.1 mol).

-

Add the 4-cyanoaniline solution to the hot sodium sulfate solution, followed by a solution of chloral hydrate (0.11 mol) in water (50 mL).

-

Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL).

-

Heat the reaction mixture to boiling and maintain reflux for 1-2 hours.

-

Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 5-Cyanoisatin

-

Carefully add the dried 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline (0.1 mol) in small portions to concentrated sulfuric acid (200 mL) with stirring, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exotherm.

-

After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (1 kg).

-

The 5-cyanoisatin will precipitate as a solid.

-

Collect the product by filtration, wash thoroughly with water until the washings are neutral, and dry.

Synthesis of this compound

Step 3: Hydrolysis of 5-Cyanoisatin

-

Suspend 5-cyanoisatin (0.1 mol) in a 10% aqueous solution of sodium hydroxide (200 mL).

-

Heat the mixture to 80-90 °C with stirring until a clear solution is obtained (approximately 1 hour).

-

Cool the solution to room temperature and filter to remove any insoluble impurities.

-

Slowly acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.

-

The 2-amino-4-cyanophenylglyoxylic acid will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and use it directly in the next step.

Steps 4 & 5: Diazotization and Cyclization

-

Suspend the damp 2-amino-4-cyanophenylglyoxylic acid (from the previous step) in a mixture of water (200 mL) and concentrated hydrochloric acid (30 mL) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.11 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

-

Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution should be observed as the cyclization proceeds.

-

Stir the mixture at room temperature for an additional 2-3 hours or until the evolution of nitrogen ceases.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Conclusion

This technical guide outlines a robust and scalable synthetic route to this compound. The described methodologies are based on well-established chemical principles and provide a clear pathway for researchers and drug development professionals to access this valuable heterocyclic building block. The provided data and protocols serve as a strong foundation for the practical execution of this synthesis in a laboratory setting.

References

An In-depth Technical Guide to 5-Cyano-1H-indazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Relevance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and the biological context of 5-Cyano-1H-indazole-3-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Core Physicochemical Properties

| Property | This compound | 1H-Indazole-3-carboxylic acid (Analog) | 5-Nitro-1H-indazole-3-carboxylic acid (Analog) | Data Type | Source |

| Molecular Formula | C₉H₅N₃O₂ | C₈H₆N₂O₂ | C₈H₅N₃O₄ | --- | --INVALID-LINK-- |

| Molecular Weight | 187.16 g/mol | 162.15 g/mol | 207.15 g/mol | --- | --INVALID-LINK-- |

| Melting Point | Not available | 266-270 °C (dec.) | 280 °C | Experimental | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | Not available | 443.7±18.0 °C | 547.1±30.0 °C | Predicted | --INVALID-LINK-- |

| pKa | Not available | 3.03±0.10 | 2.51±0.30 | Predicted | --INVALID-LINK-- |

| LogP | 1.13278 | Not available | Not available | Computed | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 89.77 Ų | Not available | Not available | Computed | --INVALID-LINK-- |

| Solubility | Not available | DMSO (Slightly), Methanol (Slightly) | Not available | Experimental | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 5-Cyano-1H-indazole-3-carbaldehyde from 5-Cyanoindole

This procedure is adapted from a method for the nitrosation of indoles.

-

Materials: 5-cyanoindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Deionized Water.

-

Procedure:

-

Prepare a solution of NaNO₂ (8 mmol) in deionized water (1.6 mL) and DMF (3 mL) in a reaction vessel and cool to 0 °C.

-

Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) to the cooled solution.

-

After stirring for 10 minutes at 0 °C, a solution of 5-cyanoindole (1 mmol) in DMF (3 mL) is added dropwise over a period of 2 hours at room temperature using a syringe pump.

-

The reaction mixture is then stirred for an additional 2 hours at room temperature, followed by heating at 50 °C for 16 hours.

-

The resulting mixture can be worked up by extraction with an organic solvent like ethyl acetate, followed by washing and purification to yield 5-Cyano-1H-indazole-3-carbaldehyde. The reported melting point for this intermediate is 218 °C.

-

Step 2: Oxidation of 5-Cyano-1H-indazole-3-carbaldehyde to this compound

A general method for the oxidation of a related compound, 5-nitroindazole-3-aldehyde, can be adapted.

-

Materials: 5-Cyano-1H-indazole-3-carbaldehyde, Potassium Permanganate (KMnO₄), Acetone, Water, Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve KMnO₄ in water and add it dropwise to a solution of 5-Cyano-1H-indazole-3-carbaldehyde in acetone at room temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the excess KMnO₄ by the dropwise addition of H₂O₂.

-

Filter the reaction mixture to remove insoluble manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the concentrate to precipitate the carboxylic acid product.

-

Collect the solid product by filtration and recrystallize from a suitable solvent like methanol to obtain pure this compound.

-

Determination of Physicochemical Properties

Standard experimental methods for determining the key physicochemical properties are outlined below.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which the solid melts is recorded.

-

pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH) in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

Solubility: Determined by adding an excess of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in one of the immiscible phases (n-octanol or water), and an equal volume of the other phase is added. The mixture is shaken until equilibrium is reached. The concentrations of the compound in both phases are then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. Derivatives of this compound are primarily investigated as intermediates in the synthesis of such inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The c-Jun N-terminal kinase (JNK) signaling pathway is a key target for indazole-based inhibitors. The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines. Its activation leads to the phosphorylation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway is implicated in numerous diseases, making it an important therapeutic target.

Below is a diagram illustrating a simplified JNK signaling pathway and the point of intervention for indazole-based inhibitors.

Caption: Simplified JNK signaling pathway with the point of inhibition by indazole-based compounds.

Another critical signaling pathway often targeted by indazole-containing molecules is the FMS-like tyrosine kinase 3 (FLT3) pathway.[1][2] FLT3 is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells. Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML), promoting uncontrolled cell growth and survival. Small molecule inhibitors that target the ATP-binding site of FLT3 can effectively block its downstream signaling.

The following diagram illustrates the FLT3 signaling cascade and the inhibitory action of indazole derivatives.

Caption: Overview of the FLT3 signaling pathway and its inhibition by indazole-based molecules.

References

In-Depth Technical Guide: 5-Cyano-1H-indazole-3-carboxylic acid (CAS 885520-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid indazole core, coupled with the versatile reactivity of the carboxylic acid and cyano functional groups, makes it an attractive scaffold for the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other indications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.16 g/mol .[1] Key physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₂ | [1] |

| Molecular Weight | 187.16 g/mol | [1] |

| CAS Number | 885520-03-6 | |

| Appearance | Solid | |

| Storage | Recommended storage at 2-8°C | [2] |

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in publicly available literature; however, its synthesis can be inferred from general methods for producing substituted indazole-3-carboxylic acids. A common strategy involves the cyclization of appropriately substituted phenylhydrazine precursors.

A Chinese patent describes a general one-step synthesis method for 1H-indazole-3-carboxylic acid derivatives starting from o-aminophenylacetic acid amides or esters.[3] This involves a diazotization reaction followed by cyclization. For this compound, a plausible synthetic precursor would be an ester or amide of (2-amino-4-cyanophenyl)acetic acid.

The reactivity of this compound is primarily dictated by its two functional groups:

-

Carboxylic Acid: The carboxylic acid at the 3-position is a versatile handle for various chemical transformations. It readily undergoes esterification and amidation reactions, allowing for the facile introduction of diverse side chains and molecular fragments. This is a crucial feature for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Cyano Group: The cyano group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the indazole ring system. It can also serve as a synthetic handle for further chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the chemical space accessible from this intermediate.

A general workflow for utilizing this core in synthesis is depicted below.

Applications in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. This compound serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors, among other therapeutic agents.[1]

Kinase Inhibitors

The 1H-indazole-3-carboxamide moiety is a key pharmacophore in a number of potent kinase inhibitors. The indazole ring acts as a hinge-binder, forming critical hydrogen bond interactions with the backbone of the kinase hinge region. The carboxylic acid provides a convenient attachment point for various side chains that can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.

The general structure of such kinase inhibitors often involves the indazole core, an amide linkage, and a substituted aromatic or heterocyclic moiety.

Other Therapeutic Areas

Beyond kinase inhibition, the indazole nucleus is found in compounds targeting a range of biological systems. For example, derivatives of indazole-3-carboxylic acid have been investigated as cannabinoid receptor 1 (CB1) agonists and antagonists for the treatment of various disorders.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of 1H-indazole-3-carboxylic acid from a protected indazole precursor can be adapted.

General Procedure for the Preparation of 1H-indazole-3-carboxylic acid:

This procedure describes the formation of the carboxylic acid from a protected indazole. A similar strategy could be employed starting with a 5-cyano-substituted indazole.

-

Step 1: Protection of the Indazole Nitrogen: The nitrogen of the indazole ring is often protected to prevent side reactions. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl).

-

Step 2: Lithiation and Carboxylation: The protected indazole is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the 3-position of the indazole ring. The resulting lithiated species is then quenched with carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by pouring the reaction mixture over dry ice).

-

Step 3: Work-up and Deprotection: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The protecting group is then removed under appropriate conditions to yield the final 1H-indazole-3-carboxylic acid.

General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives:

This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with various amines to generate a library of amides.

-

Amide Coupling: To a solution of the 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., EDC·HCl, HATU) and a base (e.g., HOBt, TEA, DIPEA) are added.[5] The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine is then added, and the reaction is stirred until completion (typically monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[5]

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the field of kinase inhibitor discovery, where the indazole scaffold has proven to be a highly effective hinge-binding motif. The presence of both a carboxylic acid and a cyano group provides multiple avenues for chemical modification, enabling the exploration of extensive chemical space and the optimization of lead compounds. Further investigation into the synthesis and biological applications of derivatives of this core structure is warranted and holds significant promise for the development of new therapeutic agents.

References

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic heteroaromatic scaffold, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. Among its many derivatives, the indazole-3-carboxylic acid scaffold has garnered significant attention due to its synthetic tractability and its role as a cornerstone for the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the indazole-3-carboxylic acid scaffold, detailing its engagement with key signaling pathways, summarizing quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols for the assessment of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile chemical entity.

Core Biological Activities and Therapeutic Applications

Derivatives of the indazole-3-carboxylic acid scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in a multitude of therapeutic areas. The inherent structural features of the indazole nucleus, including its hydrogen bond donor and acceptor capabilities and its aromatic nature, allow for diverse interactions with protein targets.[1] This has resulted in the identification of potent and selective modulators of enzymes and receptors implicated in oncology, inflammation, and neurological disorders.

Anticancer Activity

The indazole-3-carboxylic acid motif is a key component of several approved and investigational anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the disruption of cancer cell metabolism.

One of the most notable targets for indazole-3-carboxamides is the p21-activated kinase 1 (PAK1) , a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration.[2][3] Aberrant PAK1 activity is associated with the progression of numerous cancers.[2] The indazole-3-carboxamide scaffold has proven to be an excellent starting point for the development of potent and selective PAK1 inhibitors.

Another important application in oncology is exemplified by Lonidamine , an indazole-3-carboxylic acid derivative.[4][5] Lonidamine disrupts cancer cell bioenergetics by inhibiting glycolysis and mitochondrial respiration, sensitizing tumors to various therapies.[4][5]

The following table summarizes the in vitro anticancer activity of representative indazole-3-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| PAK1 Inhibitors | |||

| 30l | PAK1 (enzyme) | 0.0098 | [2] |

| Anticancer Cell Line Activity | |||

| 6o | K562 (Leukemia) | 5.15 | [6] |

| 6o | A549 (Lung) | 12.3 | [6] |

| 6o | PC-3 (Prostate) | 15.8 | [6] |

| 6o | Hep-G2 (Hepatoma) | 18.6 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The indazole-3-carboxylic acid scaffold has been explored for its anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators. A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , which are central to the production of pro-inflammatory prostaglandins.[7]

Derivatives have also been shown to modulate the activity of Calcium Release-Activated Calcium (CRAC) channels .[8][9] These channels are critical for the activation of immune cells, and their inhibition represents a promising strategy for the treatment of inflammatory and autoimmune disorders.[8][9]

The table below presents the inhibitory activities of selected indazole-3-carboxylic acid derivatives against key inflammatory targets.

| Compound ID | Target | IC50 (µM) | Reference |

| CRAC Channel Blockers | |||

| 12a | CRAC Channel (Ca2+ influx) | 1.51 | [8] |

| 12d | CRAC Channel (Ca2+ influx) | 0.67 | [8] |

| 12d | TNF-α production | 0.28 | [8] |

| COX Inhibitors | |||

| Indazole | COX-2 | 23.42 | [7] |

| 5-Aminoindazole | COX-2 | 12.32 | [7] |

| 6-Nitroindazole | COX-2 | 19.22 | [7] |

| Indazole | TNF-α | 220.11 | [7] |

| 5-Aminoindazole | TNF-α | 230.19 | [7] |

Neurological Applications

The versatility of the indazole-3-carboxylic acid scaffold extends to the central nervous system. A prominent example is Granisetron , a potent and selective serotonin 5-HT3 receptor antagonist .[10][11] By blocking 5-HT3 receptors in the gastrointestinal tract and the brain, granisetron effectively prevents nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.[10][11]

Key Signaling Pathways

The biological effects of indazole-3-carboxylic acid derivatives are underpinned by their modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

PAK1 Signaling Pathway

P21-activated kinase 1 (PAK1) is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Its activation triggers a cascade of events that promote cell survival, proliferation, and motility. Indazole-3-carboxamide-based PAK1 inhibitors block the kinase activity of PAK1, thereby inhibiting the phosphorylation of its downstream substrates and disrupting these pro-oncogenic signals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAK1/CDC42 Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyano-1H-indazole-3-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 5-Cyano-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Its utility as a building block in medicinal chemistry stems from the versatile reactivity of its carboxylic acid and cyano functional groups, which allows for the creation of diverse compound libraries for drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.16 g/mol |

| CAS Number | 885520-03-6 |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Chemical compound and its molecular formula and weight.

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended application, such as in the synthesis of kinase inhibitors for cancer therapy or the development of agents for inflammatory diseases and neurological disorders. Researchers should refer to specific synthetic methodologies and biological assays relevant to their field of inquiry. The compound's carboxylic acid and cyano groups are key for derivatization.[1]

References

A Technical Guide to the Solubility of 5-Cyano-1H-indazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Cyano-1H-indazole-3-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research and development. A comprehensive search of publicly available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound in various organic solvents. Consequently, this document provides a detailed framework for researchers to experimentally determine and record these crucial physicochemical parameters. It includes a structured table for data presentation, a comprehensive experimental protocol for solubility determination, and a workflow diagram to guide the experimental process. This guide is intended to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, which is fundamental for formulation development, process chemistry, and pharmacokinetic studies.

Introduction

This compound is a molecule with significant potential in medicinal chemistry, often serving as a building block for the synthesis of biologically active compounds. Understanding its solubility in a range of organic solvents is a critical prerequisite for its effective use in drug discovery and development. Solubility data informs the choice of solvents for synthesis, purification, formulation, and analytical characterization.

Given the absence of published quantitative solubility data for this compound, this guide provides a standardized methodology for its determination. The following sections offer a template for data organization and a detailed experimental protocol based on established methods such as the shake-flask technique.

Data Presentation: A Framework for Recording Solubility

To ensure consistency and comparability of results, it is recommended that experimentally determined solubility data be recorded in a structured format. The following table provides a template for this purpose. Researchers should specify the temperature at which each measurement was conducted.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method of Analysis | Observations |

| Non-Polar Solvents | ||||||

| Hexane | 1.89 | Data not available | Data not available | |||

| Toluene | 2.38 | Data not available | Data not available | |||

| Diethyl Ether | 4.34 | Data not available | Data not available | |||

| Polar Aprotic Solvents | ||||||

| Dichloromethane (DCM) | 9.08 | Data not available | Data not available | |||

| Ethyl Acetate | 6.02 | Data not available | Data not available | |||

| Acetone | 20.7 | Data not available | Data not available | |||

| Acetonitrile (ACN) | 37.5 | Data not available | Data not available | |||

| Dimethylformamide (DMF) | 36.7 | Data not available | Data not available | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |||

| Polar Protic Solvents | ||||||

| Methanol | 32.7 | Data not available | Data not available | |||

| Ethanol | 24.5 | Data not available | Data not available | |||

| Isopropanol | 19.9 | Data not available | Data not available | |||

| Water | 80.1 | Data not available | Data not available |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[1][2][3][4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[6][7][8]

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.[9]

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Record the average solubility, standard deviation, and any relevant observations in a format similar to Table 1.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocol and utilizing the provided data table and workflow diagram, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound. Such data is indispensable for advancing the research and development of new chemical entities based on the indazole scaffold.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Key Intermediates for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key intermediates for five prominent kinase inhibitors: Imatinib, Gefitinib, Lapatinib, Sunitinib, and Dasatinib. This document details the core chemical structures, experimental protocols for the synthesis of their pivotal intermediates, and quantitative data to support these processes. Furthermore, it visualizes the associated signaling pathways and a general experimental workflow to provide a holistic understanding for researchers in the field of drug discovery and development.

Core Structures and Privileged Scaffolds in Kinase Inhibitors

The development of kinase inhibitors has been significantly advanced by the concept of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets. In the context of kinase inhibitors, these scaffolds often mimic the hinge-binding interactions of ATP in the kinase active site.[1] Key examples include pyrimidine, quinazoline, and indole structures, which form the backbone of many successful drugs.[1][2][3]

-

Pyrimidine: This scaffold is a fundamental component of DNA and RNA and is prevalent in numerous therapeutic agents due to its structural resemblance to the purine core of ATP.[3][4]

-

Quinazoline: This fused heterocyclic system is another critical scaffold in the design of kinase inhibitors, particularly for targeting the epidermal growth factor receptor (EGFR).[5][6]

-

Indole: The indole nucleus is a versatile building block, with its derivatives being employed in the development of a wide array of kinase inhibitors targeting various kinases like EGFR and VEGFR.[2]

Synthesis of Key Intermediates: Protocols and Data

The efficient and high-yield synthesis of key intermediates is a critical step in the manufacturing of active pharmaceutical ingredients (APIs). This section provides detailed experimental protocols and quantitative data for the synthesis of pivotal intermediates for five leading kinase inhibitors.

Imatinib Intermediate

Key Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This intermediate is crucial for the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[7]

Table 1: Quantitative Data for the Synthesis of Imatinib Intermediate

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| 1 | 1-(2-methyl-5-nitrophenyl)guanidine, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 81.9 | 99.9 | [7] |

Experimental Protocol:

A mixture of 1-(2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (62.5 g, 0.357 mol) in n-butanol (560 ml) is heated to 120°C for 9 hours. The reaction mixture is then cooled to room temperature, and water (450 ml) is added. The mixture is stirred at room temperature for 3-4 hours. The precipitated solid is isolated by filtration and dried to yield N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[7]

Gefitinib Intermediate

Key Intermediate: N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

This intermediate is a precursor to Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer.

Table 2: Quantitative Data for the Synthesis of Gefitinib Intermediate

| Step | Reactants | Product | Yield (%) | Reference |

| 1 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, Iron powder | N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 88 |

Experimental Protocol:

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol) is dissolved in a solvent mixture of ethanol (200 mL) and THF (100 mL). To this solution, water (50 mL) and a saturated ammonium chloride solution (50 mL) are added sequentially at room temperature, followed by the addition of iron powder (6.5 g, 116 mmol). The reaction mixture is heated to 80°C and stirred at this temperature for 3 hours. After completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol. Water (100 mL) is added to the filtrate, leading to the precipitation of a yellow-white solid. The solid is filtered and dried to afford N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine.

Lapatinib Intermediate

Key Intermediate: 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

This aldehyde is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for HER2 and EGFR.[2][3]

Table 3: Quantitative Data for the Synthesis of Lapatinib Intermediate

| Step | Reactants | Product | Yield (%) | Reference |

| 1 | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furylboronic acid | 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | 96 | [2][3] |

Experimental Protocol (Suzuki Coupling):

The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is achieved via a palladium-catalyzed Suzuki coupling reaction. N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine is reacted with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst, such as palladium on carbon.[2] The reaction is typically carried out in an ethereal solvent.

Sunitinib Intermediate

Key Intermediate: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This pyrrole derivative is a central intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Table 4: Quantitative Data for the Synthesis of Sunitinib Intermediate

| Step | Reactants | Product | Yield (%) | Reference |

| 1 | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, Potassium hydroxide | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 94 |

Experimental Protocol:

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) is dissolved in a solvent mixture of methanol (100 mL) and water (400 mL). A 5N KOH solution (200 mL) is slowly added with stirring. The reaction mixture is heated to reflux and stirred for 3 hours. After cooling to room temperature, the pH is adjusted to 3 with 5N HCl solution. The resulting precipitate is collected by filtration, washed with distilled water, and dried under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid.

Dasatinib Intermediate

Key Intermediate: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This thiazolecarboxamide is a key intermediate in the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[3]

Table 5: Quantitative Data for the Synthesis of Dasatinib Intermediate

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| 1 | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, Potassium hydride | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 98.7 | 99.95 | [3] |

Experimental Protocol:

To 80 mL of tetrahydrofuran, cooled to -25 °C, is added 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stirred for 10 minutes. 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is slowly added while maintaining the temperature at -25 °C. This is followed by the addition of a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in tetrahydrofuran (7 mL). The reaction mixture is stirred for 4 hours at -10 °C. After completion, 1 M hydrochloric acid is slowly added to quench the reaction, and the pH is adjusted to 6. The mixture is kept at 0-5 °C for 2 hours for crystallization. The product is collected by centrifugation and washed with tetrahydrofuran to yield the crude product.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a generalized experimental workflow for the synthesis and screening of kinase inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 4. echemi.com [echemi.com]

- 5. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Pivotal Role of the Cyano Group in Modulating the Biological Activity of Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among the various functional groups employed, the cyano (-C≡N) group has emerged as a particularly influential substituent, capable of profoundly impacting the biological activity of indazole derivatives. This technical guide provides an in-depth exploration of the multifaceted roles of the cyano group, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Cyano Group: More Than a Simple Substituent

The cyano group is a small, linear, and highly polar moiety with a strong electron-withdrawing effect. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable tool in drug design. In the context of indazole derivatives, the introduction of a cyano group can influence:

-

Binding Affinity and Potency: The electron-withdrawing nature of the cyano group can modulate the pKa of the indazole ring system, affecting its ionization state and interaction with biological targets. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions within protein binding pockets.

-

Target Selectivity: Strategic placement of a cyano group can enhance selectivity for a specific biological target by exploiting unique features of the target's binding site.

-

Physicochemical Properties: The cyano group can impact a molecule's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile.

-

Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups, such as halogens or even a carbonyl group, offering an alternative chemical space for lead optimization.

Quantitative Analysis of Cyano-Substituted Indazole Derivatives

The impact of the cyano group on the biological activity of indazole derivatives is best illustrated through quantitative data. The following tables summarize the structure-activity relationships (SAR) of several cyano-substituted indazoles compared to their analogues.

Table 1: Inhibition of Mycobacterial Lipoamide Dehydrogenase (Lpd)

| Compound | Scaffold | R Group | Ki (μM) | Ki* (μM, after preincubation) | MIC (μM) |

| 2 | Indazole | H | 0.296 | 0.006 | 3 |

| 18 | 2-Cyanoindole | H | - | - | - |

| 19 | 2-Cyanoindole | Oxetane | - | - | - |

*Data sourced from a study on mycobacterial lipoamide dehydrogenase inhibitors.[1][2] The progression from an indazole to a 2-cyanoindole scaffold demonstrates a significant improvement in inhibitory activity and antibacterial potency. The cyano group in compound 19 was found to displace a key water molecule in the binding site, leading to enhanced target residence time.[1][2]

Table 2: Inhibition of various Kinases by Cyano-Substituted Indazole Derivatives

| Compound | Target Kinase | Cyano Substitution | IC50 (nM) |

| Axitinib | VEGFR-2 | No | 0.2 |

| Compound 9j | JAK3 | Yes | 20.66 |

| Compound 9k | JAK3 | Yes | 21.58 |

| Compound 9o | JAK3 | Yes | 22.86 |

| Tofacitinib | JAK3 | Yes | 20.10 |

| Compound 30 | VEGFR-2 | No | 1.24 |

*Data compiled from various studies on kinase inhibitors.[3][4] These examples highlight the prevalence and importance of the cyano group in potent kinase inhibitors.

Key Signaling Pathways Targeted by Cyano-Indazole Derivatives

Many cyano-substituted indazole derivatives exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent examples are the VEGFR-2 and JAK-STAT pathways.

Caption: Simplified VEGFR-2 signaling pathway.

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

Reproducible and rigorous experimental methodologies are critical for the evaluation of novel chemical entities. This section provides an overview of key assays used to characterize cyano-substituted indazole derivatives.

Synthesis of Cyano-Substituted Indazole Derivatives (General Scheme)

The synthesis of cyano-substituted indazoles can be achieved through various synthetic routes. A common approach involves the construction of the indazole core followed by the introduction of the cyano group, or the use of a cyano-containing starting material.

Caption: General synthetic workflow for cyano-indazoles.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency of a compound against a specific kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 30-60 minutes).

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.

-

Data Acquisition: The luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC50 value is determined.

Experimental and Drug Discovery Workflow

The development of a novel cyano-indazole derivative from concept to a potential clinical candidate follows a structured workflow.

Caption: Drug discovery workflow for cyano-indazoles.

Conclusion

The cyano group is a powerful and versatile functional group in the design and development of novel indazole-based therapeutics. Its unique electronic and steric properties allow for the modulation of binding affinity, selectivity, and pharmacokinetic parameters. As demonstrated by the quantitative data and the numerous examples in clinical development, the strategic incorporation of a cyano group can lead to highly potent and effective drug candidates. A thorough understanding of its role, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of cyano-substituted indazole derivatives in modern drug discovery.

References

5-Cyano-1H-indazole-3-carboxylic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 5-Cyano-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 885520-03-6). The information presented is collated from available Safety Data Sheets (SDS) and is intended to inform laboratory personnel and drug development professionals on the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Source: ChemScene[1]

Table 2: Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statement(s) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Measures

Adherence to the following precautionary statements is crucial to ensure the safe handling of this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Source: ChemScene[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from standardized assays (e.g., OECD guidelines) or computational toxicology models. For research-grade chemicals, comprehensive toxicological testing may not have been performed.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling

-

Engineering Controls : Handle in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety goggles with side-shields.[1]

-

Hand Protection : Wear chemical-resistant gloves.[2]

-

Skin and Body Protection : Wear protective clothing and chemical-resistant boots. Impervious clothing is recommended.[1][2]

-

Respiratory Protection : Use a suitable respirator if dust is generated and ventilation is inadequate.[1]

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[2] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.[1]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[2] A storage temperature of 4°C is recommended.[3]

-

Container : Keep the container tightly closed.[2]

-

Incompatibilities : Avoid strong oxidizing agents, as well as strong acids and bases.[2]

Emergency Procedures

The following diagrams outline the recommended procedures for exposure and accidental spills.

Caption: Workflow for First Aid Measures upon Exposure.

Caption: Logical Steps for Handling an Accidental Spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]

-

Special Hazards : Thermal decomposition may produce toxic fumes, including carbon and nitrogen oxides.[2]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Physical and Chemical Properties

While a comprehensive, experimentally verified dataset is not available, the following information has been reported.

Table 4: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃O₂ | ChemScene[3] |

| Molecular Weight | 187.16 g/mol | ChemScene[3] |

| Purity | ≥97% | ChemScene[3] |

| Appearance | Not specified (likely a solid) | - |

| Storage Temperature | 4°C | ChemScene[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available hazard classifications are based on the potential for irritation and acute oral toxicity.[1] It is classified as an irritant that may be harmful by ingestion and inhalation, and it is irritating to mucous membranes and the upper respiratory tract.[2]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet from the supplier before handling this chemical.

References

Commercial Availability and Technical Guide for 5-Cyano-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indazole core, substituted with both a reactive carboxylic acid and a cyano group, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed synthetic protocol, and its relevance in the context of kinase inhibition and associated cell signaling pathways.

Commercial Availability

This compound (CAS No. 885520-03-6) is commercially available from a range of suppliers. The typical purity offered is ≥97%. The following table summarizes the availability from various vendors.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight |

| ChemScene | CS-W022367 | ≥97% | C₉H₅N₃O₂ | 187.16 |

| Sigma-Aldrich | SY3H3D67ADBF | - | - | - |

| Bepharm.Ltd | - | 95% | C₉H₅N₃O₂ | 187.16 |

| Laibo Chem | - | 97% | C₉H₅N₃O₂ | 187.16 |

| Alchem Pharmtech | - | - | - | - |

| MySkinRecipes | 160664 | 97% | C₉H₅N₃O₂ | 187.16 |

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of indazole-3-carboxylic acid derivatives, adapted from methodologies reported in the literature for similar compounds. This procedure is provided for informational purposes and should be adapted and optimized by qualified personnel.

General Procedure for the Preparation of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid:

This procedure describes the coupling of a carboxylic acid with an amine to form an amide, a common subsequent step for this compound in synthetic campaigns.

Materials:

-

1H-indazole-3-carboxylic acid (or 5-cyano derivative) (1 equivalent)

-

Substituted aryl or aliphatic amine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

10% Methanol in Chloroform

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

To a solution of the 1H-indazole-3-carboxylic acid derivative (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with 10% methanol in chloroform (2 x 30 mL).

-

Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (step gradient: 0-5% Methanol in CHCl₃) to obtain the desired 1H-indazole-3-carboxamide derivative.

Role in Kinase Inhibition and Cell Signaling

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.[1][2] The indazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The carboxylic acid and cyano groups provide versatile handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates. This interruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit tumor growth. A common pathway targeted by such inhibitors is the Receptor Tyrosine Kinase (RTK) signaling pathway.

Below is a generalized diagram illustrating a typical RTK signaling pathway that can be targeted by inhibitors derived from this compound.

Conclusion

This compound is a readily available and valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its utility in the synthesis of kinase inhibitors highlights its importance in targeting key cellular signaling pathways implicated in disease. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working with this versatile compound.

References

Methodological & Application

Synthesis of 5-Cyano-1H-indazole-3-carboxylic Acid Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 5-Cyano-1H-indazole-3-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as scaffolds for the development of novel kinase inhibitors.

The 1H-indazole-3-carboxylic acid framework is a privileged scaffold in drug discovery, with derivatives showing a range of biological activities. The introduction of a cyano group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a key intermediate for the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a crucial node in oncogenic signaling pathways.

Synthetic Strategy

A reliable synthetic route to this compound involves a two-step process starting from the commercially available 1H-indazole-3-carboxylic acid. The first step is the regioselective bromination at the 5-position, followed by a palladium-catalyzed cyanation of the resulting 5-bromo-1H-indazole-3-carboxylic acid. Subsequent derivatization of the carboxylic acid moiety, typically through amide coupling, allows for the generation of a diverse library of compounds for biological screening.

Below is a general workflow for the synthesis of 5-Cyano-1H-indazole-3-carboxamide derivatives.

Caption: General synthetic workflow for 5-Cyano-1H-indazole-3-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol describes the regioselective bromination of 1H-indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Glacial acetic acid

-

Bromine

-

Ice water

Procedure:

-

Suspend 1H-indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

-

Heat the suspension to 120 °C until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.

-

Maintain the reaction mixture at 90 °C for 16 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]

Expected Yield: 87.5%[1]

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the palladium-catalyzed cyanation of 5-bromo-1H-indazole-3-carboxylic acid. Note: This is an adapted general protocol and may require optimization for this specific substrate.

Materials:

-

5-Bromo-1H-indazole-3-carboxylic acid

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), dry

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazole-3-carboxylic acid (1 equiv), potassium hexacyanoferrate(II) trihydrate (0.33 equiv), palladium catalyst (5 mol%), and sodium carbonate (1 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add dry DMF to the reaction vessel.

-

Heat the reaction mixture to 40 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3: Synthesis of 5-Cyano-1H-indazole-3-carboxamide Derivatives

This protocol describes the amide coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (R¹R²NH)

-

Coupling agents (e.g., HOBt, EDC·HCl)

-

Tertiary amine base (e.g., Triethylamine, TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equiv) in DMF in a round-bottom flask.

-

Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv) to the solution and stir at room temperature for 15 minutes.[3]

-

Add the desired amine (1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.[3]

-

Pour the reaction mixture into ice water to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., a mixture of methanol and chloroform).[3]

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[3]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 5-Cyano-1H-indazole-3-carboxamide derivative.[3]

Data Presentation

The following tables summarize key quantitative data for the synthesized compounds.

Table 1: Synthesis of 5-Substituted-1H-indazole-3-carboxylic Acids

| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |

| 5-Bromo-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid | Bromine | Acetic Acid | 87.5 | - |

| This compound | 5-Bromo-1H-indazole-3-carboxylic acid | K₄[Fe(CN)₆]·3H₂O, Pd(PPh₃)₄, Na₂CO₃ | DMF | - | - |

Table 2: Characterization Data for 5-Bromo-1H-indazole-3-carboxylic acid

| Analysis | Data |

| ¹H NMR (DMSO-d₆) | δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H)[1] |

| MS (ESI) | m/z 242.0 (M+H)⁺[1] |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

Table 3: Characterization Data for this compound

| Analysis | Data |

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.16 g/mol |

| CAS Number | 885520-03-6[4] |

Table 4: Biological Activity of Representative 1H-Indazole-3-carboxamide PAK1 Inhibitor

| Compound | Target | IC₅₀ (nM) |

| 30l (a representative 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8[5] |

Application in Drug Discovery: Targeting the PAK1 Signaling Pathway